1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride
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Overview
Description
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with ethoxycarbonyl phenyl groups attached, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.
Scientific Research Applications
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials, such as electrochromic devices and smart windows.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological and chemical processes, making the compound valuable for research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(4-hydroxyphenyl)cyclohexane: Known for its thermal stability and solubility properties.
1,1’-Bis(4-hydroxyphenyl)-4-methylcyclohexane: Similar in structure but with different functional groups, leading to varied applications.
1,1’-Bis(4-(bis(4-bromophenyl)amino)phenyl)-[4,4’-bipyridine]dihexafluorophosphate: Used in electrochromic devices.
Uniqueness
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride stands out due to its specific functional groups and structural configuration, which provide unique reactivity and application potential compared to similar compounds.
Properties
Molecular Formula |
C28H26Cl2N2O4 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
ethyl 4-[4-[1-(4-ethoxycarbonylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoate;dichloride |
InChI |
InChI=1S/C28H26N2O4.2ClH/c1-3-33-27(31)23-5-9-25(10-6-23)29-17-13-21(14-18-29)22-15-19-30(20-16-22)26-11-7-24(8-12-26)28(32)34-4-2;;/h5-20H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
QYMKIVDLCGLDOF-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)OCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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